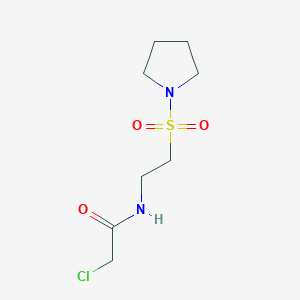

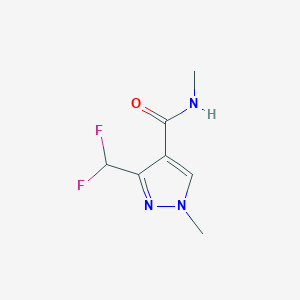

![molecular formula C23H26N4O2 B2450600 1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea CAS No. 119506-65-9](/img/structure/B2450600.png)

1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea

カタログ番号 B2450600

CAS番号:

119506-65-9

分子量: 390.487

InChIキー: WFURVQBXLSCGBR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

Synthesis and Drug Design

- This compound is involved in the synthesis of pseudopeptidic derivatives, which are useful in new drug design. The synthesis process uses an Ugi 4CC Staudinger/aza-Wittig sequence, highlighting its role in innovative pharmaceutical synthesis (Lecinska et al., 2010).

Radioiodinated Antagonists

- It has been used in developing radioiodinated 1,4-benzodiazepines, which act as selective antagonists for cholecystokinin receptors. These compounds are significant for in vivo tumor targeting, showcasing the compound's potential in cancer research (Akgün et al., 2009).

Radiolabeling for CCK-A Antagonists

- The compound has been used in the development of radiolabeling methods for CCK-A antagonists, demonstrating its utility in radioanalytical and nuclear chemistry (Saemian & Shirvani, 2012).

Gamma-Secretase Inhibition

- It is a key component in the design of gamma-secretase inhibitors, which are potential treatments for Alzheimer's disease. This highlights its importance in neurodegenerative disease research (Churcher et al., 2003).

Antimicrobial and Anticancer Activity

- Derivatives of this compound have shown promising results in antimicrobial and anticancer screenings, underlining its potential in developing new therapeutic agents (Verma et al., 2015).

Isocyanide-Based Reactions

- It plays a role in isocyanide-based reactions for synthesizing highly functionalized derivatives, useful in various chemical syntheses (Faraz et al., 2017).

Synthesis of Cyclic Dipeptidyl Ureas

- This compound is involved in synthesizing cyclic dipeptidyl ureas, a new class of pseudopeptidic triazines. This illustrates its versatility in creating novel chemical entities (Sañudo et al., 2006).

Antiproliferative Activities in Cancer Research

- It is a component in the synthesis of derivatives targeting multiple protein kinases as anticancer agents. This signifies its role in cancer treatment research (Lee et al., 2018).

将来の方向性

特性

IUPAC Name |

1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-27-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)25-21(22(27)28)26-23(29)24-17-12-6-3-7-13-17/h2,4-5,8-11,14-15,17,21H,3,6-7,12-13H2,1H3,(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFURVQBXLSCGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and cyclohexylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 287°-288° C.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

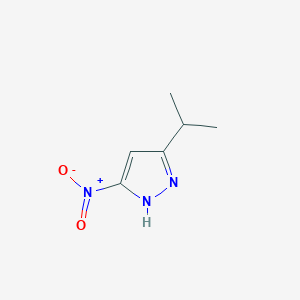

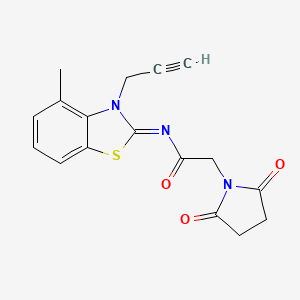

![2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450520.png)

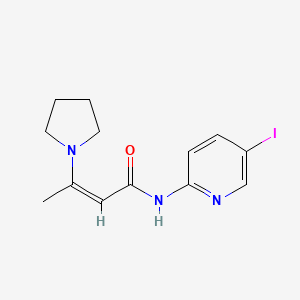

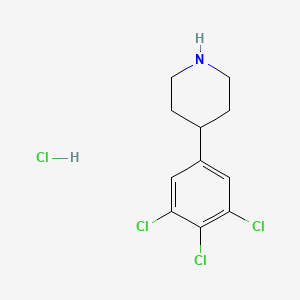

![N-benzyl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2450524.png)

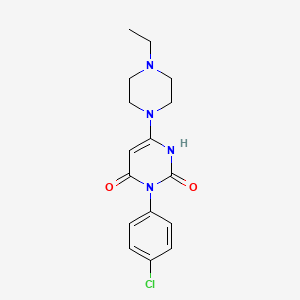

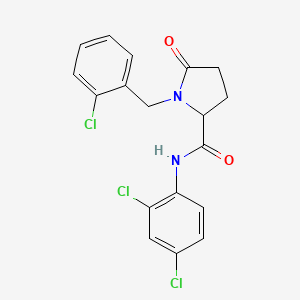

![3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride](/img/structure/B2450525.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)

![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)